molecular formula C16H14BrN5OS B6487400 N-(4-bromo-3-methylphenyl)-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide CAS No. 1286703-25-0

N-(4-bromo-3-methylphenyl)-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide

Cat. No.: B6487400
CAS No.: 1286703-25-0
M. Wt: 404.3 g/mol
InChI Key: SFXGYSQJBHSFAK-UHFFFAOYSA-N
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Description

The compound “N-(4-bromo-3-methylphenyl)-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide” is an organic compound. It contains a bromine atom, which suggests that it might be involved in electrophilic aromatic substitution reactions. The presence of a pyrimido[4,5-d][1,3]diazin-4-yl group indicates that this compound might have some biological activity, as pyrimidine derivatives are often found in drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The bromine atom on the phenyl ring could potentially be involved in halogen bonding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a bromine atom could potentially increase the compound’s density and boiling point .

Mechanism of Action

Target of Action

The primary target of CCG-321408 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular functions and is particularly important in the process of epithelial–mesenchymal transition (EMT), which is closely associated with cancer and tissue fibrosis .

Mode of Action

CCG-321408 acts as an inhibitor of the RhoA pathway . It inhibits Rho/SRF-mediated transcriptional regulation . The compound works downstream of Rho, blocking SRE.L-driven transcription stimulated by various factors . The ability of CCG-1423 to block transcription activated by MKL1 suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

The RhoA pathway is the key biochemical pathway affected by CCG-321408 . This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1). Inhibition of this pathway could serve as a potential therapeutic strategy for cancer .

Pharmacokinetics

Understanding the pharmacokinetics of a compound like CCG-321408 and how it impacts efficacy and toxicity is a critical part of optimizing its design and delivery .

Result of Action

The molecular and cellular effects of CCG-321408’s action involve the inhibition of the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . This leads to changes in the actin cytoskeleton and mitochondria .

Action Environment

Detailed investigations should be performed to clarify the influence of varied environmental factors on the characteristics of compounds like CCG-321408 .

Future Directions

Future research on this compound could involve elucidating its synthesis and characterizing its physical and chemical properties. If it’s biologically active, studies could also be conducted to determine its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5OS/c1-9-5-11(3-4-13(9)17)22-14(23)7-24-16-12-6-18-10(2)21-15(12)19-8-20-16/h3-6,8H,7H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXGYSQJBHSFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC=NC3=NC(=NC=C32)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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